Hexadec-9-enamide, also known as (Z)-hexadec-9-enamide, is an organic compound classified under the category of amides. It is characterized by a long hydrocarbon chain with a double bond and an amide functional group. The molecular formula for hexadec-9-enamide is , and it has a molecular weight of approximately 253.42 g/mol. This compound is of interest in various fields, including organic chemistry, biology, and medicine due to its unique structural properties and potential applications.
Hexadec-9-enamide can be sourced from natural products or synthesized through chemical reactions. It belongs to the class of fatty acid amides, which are derivatives of fatty acids where the carboxyl group is replaced by an amine or ammonia. This classification places it among other important compounds such as palmitoleic acid, which shares a similar carbon chain structure but differs in functional groups.
Hexadec-9-enamide can be synthesized through several methods:
The selective desaturation method allows for the formation of hexadec-9-enamide from its precursor amide under mild conditions, while the electrophilic activation method provides a rapid synthesis pathway with broad substrate applicability.
Hexadec-9-enamide features a long aliphatic chain with a double bond located at the ninth carbon from the amide functional group. The structural formula can be represented as follows:
Hexadec-9-enamide undergoes various chemical reactions:
The outcomes of these reactions depend significantly on the reaction conditions and the nature of the reagents involved.
The mechanism of action for hexadec-9-enamide involves its interaction with biological targets through various pathways:
Hexadec-9-enamide is typically a colorless to pale yellow liquid or solid with a characteristic odor. Its physical properties include:
Key chemical properties include:
These properties are essential for understanding its behavior in various applications.
Hexadec-9-enamide has several scientific uses:
Hexadec-9-enamide, systematically named as (Z)-Hexadec-9-enamide and alternatively known as palmitoleamide, is a mono-unsaturated fatty acid amide with the molecular formula C₁₆H₃₁NO and a molecular weight of 253.42 g/mol. Its structure features a 16-carbon chain with a cis double bond between carbons 9 and 10, terminating in a carboxamide group (–CONH₂). According to the updated LIPID MAPS classification system, it belongs to the fatty acyl amides (FA08) subclass within the broader category of fatty acyls [6]. This classification emphasizes its biological origin as a derivative of palmitoleic acid (hexadec-9-enoic acid) through amide bond formation. The compound's Chemical Abstracts Service (CAS) registry number is 106010-22-4, providing a unique identifier for chemical databases and regulatory purposes [4].
The structural specificity of hexadec-9-enamide confers unique biophysical properties, including moderate hydrophobicity (logP ≈ 6.5) and membrane-fluidizing capabilities due to the cis-configuration of its double bond. Its amide group enables hydrogen bonding, distinguishing it metabolically and functionally from its precursor fatty acid. The compound adheres to the shorthand notation guidelines for lipids established by LIPID MAPS, denoted as 16:1(9Z) for the acyl chain configuration followed by the suffix "amide" [6].
Table 1: Hexadec-9-enamide Identifiers and Properties
Classification | Descriptor |
---|---|
Systematic Name | (Z)-Hexadec-9-enamide |
Synonym | Palmitoleamide |
Molecular Formula | C₁₆H₃₁NO |
Molecular Weight | 253.42 g/mol |
CAS Registry Number | 106010-22-4 |
LIPID MAPS Classification | FA08.01 (Fatty Amides) |
Shorthand Notation | 16:1(9Z) amide |
The identification of hexadec-9-enamide emerged indirectly from mid-20th century lipid analyses of biological tissues, though it was not initially characterized as a distinct bioactive molecule. Early research focused primarily on saturated fatty acid amides like oleamide, discovered in cerebrospinal fluid in 1989. The specific detection of hexadec-9-enamide required advances in analytical separation techniques, particularly the refinement of gas chromatography-mass spectrometry (GC-MS) methodologies in the 1990s that could resolve unsaturated amide isomers [3].
Initial reports of its biological presence appeared in phyto-biochemical studies of snow algae (Chloromonas spp.) in the early 2000s, where it was detected as a minor component in lipid extracts alongside more abundant glycerolipids and sphingolipids [3]. Concurrently, analytical chemists noted its presence in mammalian lipidomic profiles, though it was often overshadowed by more abundant lipid species. The compound gained recognition as a distinct entity in lipid databases following the systematic expansion of the LIPID MAPS initiative (post-2003), which cataloged fatty acid amides as a functionally significant subclass [6]. The first dedicated purification of hexadec-9-enamide from biological sources was achieved around 2010 using preparative-scale reversed-phase liquid chromatography, enabling preliminary functional characterization.
Within modern lipidomics, hexadec-9-enamide represents an emerging player in the bioactive fatty acid amide (FA) superfamily, which includes endocannabinoid-like molecules such as oleamide and erucamide. Its significance lies in its dual roles as both a structural lipid component and a putative signaling molecule. Lipidomic studies reveal that hexadec-9-enamide occupies a specialized niche in lipid networks, serving as an intermediate metabolite connecting unsaturated fatty acid metabolism with nitrogen-containing lipid biosynthesis [3] [7].
Technological advances in high-resolution mass spectrometry (HR-MS) have enabled its reliable quantification in complex matrices, revealing concentrations in mammalian plasma typically in the low nanomolar range—several orders of magnitude below abundant phospholipids but within the active range for receptor-mediated signaling. Its levels fluctuate dynamically in response to physiological stimuli, positioning it as a potential metabolic regulator rather than merely a structural lipid [5] [7]. In clinical lipidomics, alterations in hexadec-9-enamide levels are increasingly investigated in neurodegenerative conditions like Parkinson's disease (PD), where lipid dysregulation contributes to pathogenesis. Untargeted lipidomic analyses of PD patient plasma have revealed disturbances in fatty acid amides alongside sphingolipids and glycerophospholipids, suggesting interconnected metabolic disruptions [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: